molecular formula C8H6BrN B13603930 5-Bromo-2-(prop-2-YN-1-YL)pyridine

5-Bromo-2-(prop-2-YN-1-YL)pyridine

Cat. No.: B13603930
M. Wt: 196.04 g/mol
InChI Key: HGYKLNBLOGCPIC-UHFFFAOYSA-N
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Description

5-Bromo-2-(prop-2-YN-1-YL)pyridine is an organic compound that belongs to the class of pyridines, which are aromatic heterocyclic compounds. This compound is characterized by the presence of a bromine atom at the 5th position and a prop-2-yn-1-yl group at the 2nd position of the pyridine ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(prop-2-YN-1-YL)pyridine typically involves the bromination of 2-(prop-2-YN-1-YL)pyridine. One common method is the reaction of 2-(prop-2-YN-1-YL)pyridine with bromine in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(prop-2-YN-1-YL)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Sonogashira Coupling: Palladium catalysts and copper iodide in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

5-Bromo-2-(prop-2-YN-1-YL)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(prop-2-YN-1-YL)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules, depending on its chemical structure and functional groups. The prop-2-yn-1-yl group can participate in covalent bonding with target molecules, while the bromine atom can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(prop-1-yn-1-yl)pyridine
  • 5-Bromo-2-(piperazin-1-yl)pyrimidine
  • 5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide

Uniqueness

5-Bromo-2-(prop-2-YN-1-YL)pyridine is unique due to the presence of both a bromine atom and a prop-2-yn-1-yl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various synthetic and research applications. The prop-2-yn-1-yl group allows for coupling reactions, while the bromine atom facilitates substitution reactions, providing a wide range of possibilities for chemical modifications.

Properties

Molecular Formula

C8H6BrN

Molecular Weight

196.04 g/mol

IUPAC Name

5-bromo-2-prop-2-ynylpyridine

InChI

InChI=1S/C8H6BrN/c1-2-3-8-5-4-7(9)6-10-8/h1,4-6H,3H2

InChI Key

HGYKLNBLOGCPIC-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=NC=C(C=C1)Br

Origin of Product

United States

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